molecular formula C17H25N3O5 B3317266 L-Valine, L-phenylalanyl-L-seryl- CAS No. 95791-48-3

L-Valine, L-phenylalanyl-L-seryl-

Cat. No.: B3317266
CAS No.: 95791-48-3
M. Wt: 351.4 g/mol
InChI Key: MVIJMIZJPHQGEN-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“L-Valine, L-phenylalanyl-L-seryl-” is a compound that includes the amino acids L-Valine, L-Phenylalanine, and L-Serine . L-Valine is an essential amino acid that plays a crucial role in maintaining overall health and well-being . It is a crucial component of muscle proteins and is necessary for the maintenance of muscle tissue .


Synthesis Analysis

L-Valine is primarily metabolized in the liver and skeletal muscles, where it is used for energy production and protein synthesis . A study on the structural and electronic properties of crystalline L- and DL-valine showed that electronic properties of the two forms of valine are similar at zero pressure .


Molecular Structure Analysis

The structure of L-Valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain known as an isopropyl group . The isopropyl group gives L-Valine its distinctive branched shape .


Chemical Reactions Analysis

L-Valine is involved in the synthesis of other essential molecules, such as glucose and fatty acids . It also stimulates muscle protein synthesis and prevents muscle breakdown .


Physical and Chemical Properties Analysis

The unique structure and properties of L-Valine make it an important component of various biological processes and metabolic reactions within the body . It is a natural component of proteins of living organisms .

Mechanism of Action

L-Valine, along with the other two branched-chain amino acids (leucine and isoleucine), stimulates muscle protein synthesis and prevents muscle breakdown . This makes L-Valine particularly important for athletes and individuals engaged in intense physical activity, as it can aid in muscle recovery and enhance performance .

Safety and Hazards

The product L-Valine, feed grade, is safe for all target animals when supplemented in appropriate amounts to feed to compensate for valine deficiency in feedingstuffs . In the absence of specific data on user safety for the product under application, it would be prudent to consider it as an irritant to the skin, eyes and mucous membranes and as a potential dermal sensitiser .

Future Directions

The application of valine molecules in optical devices is quite interesting due to their different chirality . Two forms of valine have a wide field of application; therefore, their properties are investigated . The properties of the L form of amino acids are studied more often, since they are a part of protein .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-10(2)14(17(24)25)20-16(23)13(9-21)19-15(22)12(18)8-11-6-4-3-5-7-11/h3-7,10,12-14,21H,8-9,18H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIJMIZJPHQGEN-IHRRRGAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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